(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the amino and methoxy groups enhances its binding affinity to specific proteins and receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but without the amino and methoxy groups.
(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A positional isomer with the amino group on the para position.
(2E)-1-(3-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: Another isomer with the methoxy group on the meta position.
Uniqueness
(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the amino and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COINOJZSRNQJPT-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420865 |
Source
|
Record name | SBB051726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25870-77-3 |
Source
|
Record name | SBB051726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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